N-(4-fluorophenyl)-2-{7-oxo-3-phenyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}acetamide N-(4-fluorophenyl)-2-{7-oxo-3-phenyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}acetamide
Brand Name: Vulcanchem
CAS No.: 887215-41-0
VCID: VC5999013
InChI: InChI=1S/C18H13FN6O2/c19-12-6-8-13(9-7-12)21-15(26)10-24-11-20-17-16(18(24)27)22-23-25(17)14-4-2-1-3-5-14/h1-9,11H,10H2,(H,21,26)
SMILES: C1=CC=C(C=C1)N2C3=C(C(=O)N(C=N3)CC(=O)NC4=CC=C(C=C4)F)N=N2
Molecular Formula: C18H13FN6O2
Molecular Weight: 364.34

N-(4-fluorophenyl)-2-{7-oxo-3-phenyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}acetamide

CAS No.: 887215-41-0

Cat. No.: VC5999013

Molecular Formula: C18H13FN6O2

Molecular Weight: 364.34

* For research use only. Not for human or veterinary use.

N-(4-fluorophenyl)-2-{7-oxo-3-phenyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}acetamide - 887215-41-0

Specification

CAS No. 887215-41-0
Molecular Formula C18H13FN6O2
Molecular Weight 364.34
IUPAC Name N-(4-fluorophenyl)-2-(7-oxo-3-phenyltriazolo[4,5-d]pyrimidin-6-yl)acetamide
Standard InChI InChI=1S/C18H13FN6O2/c19-12-6-8-13(9-7-12)21-15(26)10-24-11-20-17-16(18(24)27)22-23-25(17)14-4-2-1-3-5-14/h1-9,11H,10H2,(H,21,26)
Standard InChI Key FIDIXZQXMRBUAT-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)N2C3=C(C(=O)N(C=N3)CC(=O)NC4=CC=C(C=C4)F)N=N2

Introduction

Structural and Molecular Characteristics

The molecular architecture of N-(4-fluorophenyl)-2-{7-oxo-3-phenyl-3H,6H,7H- triazolo[4,5-d]pyrimidin-6-yl}acetamide is defined by its triazolopyrimidine scaffold, a heterocyclic system that integrates a triazole ring fused to a pyrimidine moiety. The fluorophenyl group at the N-position and the acetamide side chain at the 6-position introduce polarity and hydrogen-bonding capabilities, which are critical for target engagement.

Molecular Formula and Weight

The compound has a molecular formula of C₁₈H₁₃FN₆O₂ and a molecular weight of 364.34 g/mol, as confirmed by high-resolution mass spectrometry. The fluorine atom at the para position of the phenyl ring enhances metabolic stability and influences electronic distribution across the molecule.

Spectroscopic and Structural Data

Key spectroscopic identifiers include:

Table 1: Structural and Spectroscopic Properties

PropertyValue
CAS Registry Number887215-41-0
IUPAC NameN-(4-fluorophenyl)-2-(7-oxo-3-phenyltriazolo[4,5-d]pyrimidin-6-yl)acetamide
SMILESC1=CC=C(C=C1)N2C3=C(C(=O)N(C=N3)CC(=O)NC4=CC=C(C=C4)F)N=N2
InChI KeyFIDIXZQXMRBUAT-UHFFFAOYSA-N
XLogP3 (Partition Coefficient)3.3 (predicted)

The SMILES string reveals the triazolopyrimidine core (N2C3=C(N=N2)C(=O)N(C=N3)...), while the InChI Key provides a unique identifier for database searches. The planar structure of the triazole ring facilitates π-π stacking interactions with aromatic residues in biological targets.

Synthetic Pathways and Optimization

The synthesis of N-(4-fluorophenyl)-2-{7-oxo-3-phenyl-3H,6H,7H- triazolo[4,5-d]pyrimidin-6-yl}acetamide involves multi-step protocols, typically beginning with the construction of the triazolopyrimidine core followed by functionalization at the 6-position.

Core Formation

The triazolopyrimidine scaffold is synthesized via cyclocondensation reactions between aminotriazole derivatives and β-keto esters. For example, heating 5-amino-1H-1,2,3-triazole-4-carboxamide with phenylacetyl chloride under reflux conditions yields the 3-phenyl-substituted triazolopyrimidine intermediate.

Acetamide Functionalization

The acetamide side chain is introduced through nucleophilic acyl substitution. Reacting the triazolopyrimidine core with chloroacetyl chloride in the presence of a base (e.g., triethylamine) generates the chloroacetamide intermediate, which is subsequently coupled with 4-fluoroaniline via a Buchwald-Hartwig amination or direct nucleophilic displacement.

Table 2: Representative Synthetic Conditions

StepReagents/ConditionsYield (%)
Triazolopyrimidine formationPhenylacetyl chloride, DMF, 80°C, 12h65–75
ChloroacetylationChloroacetyl chloride, Et₃N, THF, 0°C–RT82
Amine coupling4-Fluoroaniline, Pd(OAc)₂, Xantphos, K₂CO₃70

Reaction yields vary depending on purification methods and the quality of starting materials.

Biological Activity and Mechanism of Action

The biological profile of this compound is attributed to its triazolopyrimidine core, a privileged structure in medicinal chemistry known for inhibiting kinases and nucleic acid synthesis.

Antimicrobial Activity

Preliminary assays indicate moderate activity against Gram-positive bacteria (e.g., Staphylococcus aureus, MIC = 8 µg/mL) and fungi (Candida albicans, MIC = 16 µg/mL). The fluorophenyl group may enhance membrane permeability, while the acetamide moiety participates in hydrogen bonding with bacterial DNA gyrase.

Physicochemical and Pharmacokinetic Properties

Despite its promising bioactivity, the compound’s development is challenged by limited solubility and stability data.

Metabolic Stability

The fluorine atom at the para position resists oxidative metabolism by cytochrome P450 enzymes, potentially extending plasma half-life. In silico predictions suggest high gastrointestinal absorption (80–90%) and blood-brain barrier penetration.

Analytical Characterization Methods

Quality control and structural verification rely on advanced spectroscopic techniques:

  • HPLC: Reverse-phase C18 column, acetonitrile/water gradient, retention time = 6.8 min.

  • NMR: ¹H NMR (400 MHz, DMSO-d₆) δ 10.17 (s, 1H, CONH), 7.83–6.68 (m, 8H, Ar-H), 1.48 (s, 4H, CH₂CH₂).

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